Product packaging for 3-(METHANESULFONYLMETHYL)BENZAMIDE(Cat. No.:CAS No. 1820687-33-9)

3-(METHANESULFONYLMETHYL)BENZAMIDE

Cat. No.: B2889357
CAS No.: 1820687-33-9
M. Wt: 213.25
InChI Key: OEFQJMYUKMEXRN-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, characterized by the presence of a benzamide scaffold linked to a methanesulfonylmethyl group. The benzamide core is a privileged structure in drug discovery, known for its diverse biological activities. Research on analogous compounds has shown that benzamide derivatives can exhibit significant anti-inflammatory and analgesic properties . Furthermore, structural motifs containing a methanesulfonyl (methylsulfonyl) group are frequently explored in the development of enzyme inhibitors, including selective cyclooxygenase-2 (COX-2) inhibitors and sirtuin-2 (SIRT2) deacetylase inhibitors . The methanesulfonamide functional group is also a key feature in certain class III antiarrhythmic agents, where it contributes to the blockade of specific potassium channels in cardiovascular research . This combination of structural features makes this compound a valuable intermediate or reference standard for scientists investigating new therapeutic agents for a range of conditions, including neurological disorders, inflammation, and cardiac arrhythmias. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3S B2889357 3-(METHANESULFONYLMETHYL)BENZAMIDE CAS No. 1820687-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylsulfonylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFQJMYUKMEXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-(METHANESULFONYLMETHYL)BENZAMIDE and its Analogues

Strategies for Benzamide (B126) Formation

The final step in the synthesis is the conversion of the carboxylic acid group of 3-(methanesulfonylmethyl)benzoic acid into a primary amide. This transformation can be accomplished through several reliable methods, primarily involving nucleophilic acyl substitution or direct condensation reactions.

A highly effective and traditional method for forming the benzamide is through a two-step nucleophilic acyl substitution. This pathway involves activating the carboxylic acid by converting it into a more reactive acyl derivative, most commonly an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are typically used for this conversion. The resulting 3-(methanesulfonylmethyl)benzoyl chloride is a potent electrophile that readily reacts with a nucleophilic ammonia (B1221849) source (e.g., aqueous ammonia) to yield the final product, this compound. beilstein-journals.org The driving force for this reaction is the excellent leaving group ability of the chloride ion.

Table 1: Nucleophilic Acyl Substitution for Benzamide Formation

StepReactionTypical ReagentsIntermediate/Product
1Carboxylic Acid ActivationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) in an inert solvent (e.g., CH₂Cl₂)3-(methanesulfonylmethyl)benzoyl chloride
2Nucleophilic AttackConcentrated aqueous ammonia (NH₄OH) or ammonia gas (NH₃) in an organic solventThis compound

Modern synthetic chemistry offers numerous direct condensation or "coupling" methods that form the amide bond directly from the carboxylic acid and an amine without isolating a highly reactive intermediate like an acyl chloride. These reactions employ coupling agents that activate the carboxylic acid in situ. A wide array of such reagents exists, including carbodiimides, phosphonium (B103445) salts, and triazine derivatives. For instance, a system utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh₃) has been shown to be effective for the amidation of various carboxylic acids. rsc.org Similarly, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT/NMM) salts serve as efficient coupling reagents. nih.gov These methods are often preferred for their mild reaction conditions and high functional group tolerance. mdpi.com

Table 2: Direct Condensation for Benzamide Formation

Coupling SystemReagentsGeneral Conditions
TCT/PPh₃3-(methanesulfonylmethyl)benzoic acid, Ammonia source, TCT, PPh₃, Base (e.g., K₂CO₃)Mechanochemical grinding or inert solvent, ambient temperature. rsc.org
DMT/NMM/TsO⁻3-(methanesulfonylmethyl)benzoic acid, Ammonia source, DMT/NMM/TsO⁻Organic solvent (e.g., CH₂Cl₂), ambient temperature. nih.gov
Acyl Chloride/Amine3-(methanesulfonylmethyl)benzoic acid, Acyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride), DIPEA, Amine sourceInert solvent (e.g., DCM), ice bath to ambient temperature. mdpi.com

Introduction of the Methanesulfonylmethyl Moiety

The installation of the C-SO₂-C linkage is a critical part of the synthesis. Starting from a precursor like 3-(chloromethyl)benzonitrile (B1583590), this can be achieved either through a two-step sulfanylation-oxidation sequence or by a direct substitution reaction.

One robust method involves a two-step sequence. First, the starting material, 3-(chloromethyl)benzonitrile, undergoes a nucleophilic substitution reaction with a thiomethoxide source, such as sodium thiomethoxide (NaSMe), to form the thioether (sulfide) intermediate, 3-(methylthiomethyl)benzonitrile.

The second step is the oxidation of the sulfide (B99878) to the desired sulfone. This transformation is a cornerstone of sulfur chemistry and can be accomplished with a variety of oxidizing agents. jchemrev.com Strong oxidants like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide are effective, though milder and more selective reagents like Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) are often used to avoid side reactions. orientjchem.org Biocatalytic methods using microorganisms have also been developed for the clean oxidation of sulfides to sulfones. orientjchem.org The nitrile group in the resulting 3-(methanesulfonylmethyl)benzonitrile (B2488904) is then hydrolyzed, typically under acidic or basic conditions, to yield 3-(methanesulfonylmethyl)benzoic acid, the precursor for the final amidation step. infinitylearn.com

Table 3: Synthesis via Sulfanylation and Oxidation

StepReactionTypical ReagentsIntermediate
1Sulfanylation (Sₙ2)Sodium thiomethoxide (NaSMe) in a polar aprotic solvent (e.g., DMF)3-(methylthiomethyl)benzonitrile
2OxidationOxone®, m-CPBA, or H₂O₂ in a suitable solvent (e.g., MeOH/H₂O)3-(methanesulfonylmethyl)benzonitrile
3HydrolysisAqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), with heating3-(methanesulfonylmethyl)benzoic acid

A more direct approach to forming the C-SO₂ bond involves the direct substitution of the leaving group on the benzyl (B1604629) position with a sulfinate salt. In this case, 3-(chloromethyl)benzonitrile can be reacted with sodium methanesulfinate (B1228633) (CH₃SO₂Na) in a polar aprotic solvent like DMF or DMSO. This reaction, analogous to a Williamson ether synthesis, forms the carbon-sulfur bond of the sulfone in a single step, yielding 3-(methanesulfonylmethyl)benzonitrile directly. This method is often efficient and avoids the handling of potentially odorous thiol compounds. The resulting nitrile is then hydrolyzed to the carboxylic acid as described previously.

Table 4: Synthesis via Direct Sulfone Alkylation

StepReactionTypical ReagentsIntermediate
1Sulfone Alkylation (Sₙ2)Sodium methanesulfinate (CH₃SO₂Na) in a polar aprotic solvent (e.g., DMF)3-(methanesulfonylmethyl)benzonitrile
2HydrolysisAqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), with heating3-(methanesulfonylmethyl)benzoic acid

Multistep Syntheses for Complex Benzamide Derivatives Incorporating the Core

Another potential strategy could involve the palladium-catalyzed cross-coupling of a suitable aryl halide with a methylsulfonylmethyl-containing coupling partner. For instance, 3-bromobenzamide (B114348) could potentially be coupled with a methylsulfonylmethyl nucleophile under appropriate catalytic conditions. However, the feasibility and optimization of such a reaction would require experimental investigation.

Advanced Synthetic Techniques and Considerations

Advanced synthetic techniques are crucial for the efficient and selective synthesis of complex molecules. While their specific application to this compound is not detailed in the literature, their relevance to benzamide synthesis in general is well-established.

Catalytic Approaches in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern organic synthesis heavily relies on catalytic methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are widely employed for cross-coupling reactions to construct the core structures of benzamide derivatives. For example, palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions are powerful tools for introducing various substituents onto the benzamide scaffold. In the context of this compound, a catalytic approach could be envisioned for the formation of the C-S bond or for the direct C-H functionalization of a simpler benzamide precursor.

Reductive Amination Strategies in Synthetic Sequences

Reductive amination is a cornerstone reaction for the synthesis of amines and their derivatives. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. While not directly applicable to the final amide bond formation in this compound, it could be a key step in the synthesis of more complex derivatives where an amino group is introduced elsewhere in the molecule. For instance, if a formyl group were present on the aromatic ring, it could be converted to an aminomethyl group via reductive amination, which could then be further functionalized.

Strategic Use of Protecting Groups in Complex Syntheses

In the synthesis of complex molecules with multiple functional groups, the use of protecting groups is often indispensable to ensure chemoselectivity. For the synthesis of derivatives of this compound, protecting groups might be necessary to temporarily mask reactive sites. For example, if other reactive functional groups were present on the aromatic ring, such as a hydroxyl or an amino group, they would likely require protection during the synthetic sequence. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while silyl (B83357) ethers are frequently used for hydroxyl groups. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.

Isotope Labeling Methodologies for Mechanistic Studies (e.g., Deuteration, Carbon-14)

Isotope labeling is a powerful technique used to elucidate reaction mechanisms and to trace the metabolic fate of molecules. Common isotopes used in organic chemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C). For a compound like this compound, isotopic labeling could be employed to study the mechanism of its formation or its reactivity. For instance, using a deuterated reducing agent in a potential synthesis could help determine the source of hydrogen atoms. Carbon-14 labeling would be particularly useful for tracking the molecule in biological systems. While specific isotope labeling studies on this compound have not been reported, general methods for introducing isotopes into aromatic and benzylic positions are well-developed.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound would be dictated by its functional groups: the benzamide, the sulfone, and the aromatic ring.

The benzamide group can undergo hydrolysis under acidic or basic conditions to yield 3-(methylsulfonylmethyl)benzoic acid and ammonia. The N-H protons are weakly acidic and can be deprotonated with a strong base. The amide can also be reduced to the corresponding amine.

The methylsulfonylmethyl group is generally stable. The sulfone is an electron-withdrawing group, which will influence the reactivity of the aromatic ring. The methylene (B1212753) protons adjacent to the sulfone are acidic and can be removed by a suitable base, allowing for further functionalization at this position.

The aromatic ring is susceptible to electrophilic aromatic substitution. The directing effects of the carboxamide and methylsulfonylmethyl groups, both of which are meta-directing, would likely direct incoming electrophiles to the positions meta to both groups. Derivatization could also be achieved through nucleophilic aromatic substitution if a suitable leaving group is present on the ring.

Table of Potential Derivatization Reactions:

Functional Group Reagent/Condition Potential Product
Benzamide (Amide) H₃O⁺, heat 3-(Methylsulfonylmethyl)benzoic acid
Benzamide (Amide) LiAlH₄ (3-(Methylsulfonylmethyl)phenyl)methanamine
Methylene (α to sulfone) Strong base, then electrophile (e.g., R-X) 3-(Alkyl(methylsulfonyl)methyl)benzamide

Table of Mentioned Chemical Compounds:

Compound Name
This compound
3-Methylbenzonitrile
3-(Bromomethyl)benzonitrile
3-(Methylthiomethyl)benzonitrile
3-(Methylsulfonylmethyl)benzoic acid
3-Bromobenzamide
Boc (tert-butyloxycarbonyl)
Cbz (carboxybenzyl)
3-(Methylsulfonylmethyl)benzoic acid
(3-(Methylsulfonylmethyl)phenyl)methanamine
3-(Alkyl(methylsulfonyl)methyl)benzamide

Reactions of the Amide Functional Group

The amide group is a versatile functional group that can undergo several types of reactions, including acylation, alkylation, and hydrolysis.

The nitrogen atom of the amide group in this compound can be acylated or alkylated to introduce new substituents.

Acylation: This reaction involves the treatment of the amide with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. For instance, benzoyl chloride can be used to introduce a benzoyl group onto the amide nitrogen. nih.gov This process is a common strategy in the synthesis of more complex molecules and can be used to modify the biological activity of the parent compound.

Alkylation: Alkylation of the amide nitrogen can be achieved using alkyl halides. For example, benzyl bromide or 4-methyl benzyl chloride can be used to introduce benzyl or methylbenzyl groups, respectively. nih.gov These reactions are typically carried out in the presence of a base to deprotonate the amide nitrogen, making it more nucleophilic.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid and ammonia. lumenlearning.comlibretexts.orglibretexts.org

Acidic Hydrolysis: When heated in the presence of a strong acid, such as hydrochloric acid, the amide undergoes hydrolysis to form 3-(methanesulfonylmethyl)benzoic acid and an ammonium (B1175870) salt. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. allen.in

Basic Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the amide is hydrolyzed to form the sodium salt of 3-(methanesulfonylmethyl)benzoic acid and ammonia. libretexts.org This reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org

The following table summarizes the products of hydrolysis under different conditions:

Condition Products
Acidic (e.g., HCl)3-(Methanesulfonylmethyl)benzoic acid and Ammonium chloride
Basic (e.g., NaOH)Sodium 3-(methanesulfonylmethyl)benzoate and Ammonia

Electrophilic Aromatic Substitutions and Other Phenyl Ring Modifications

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents. The existing substituents on the ring, the amide (-CONH2) and the methanesulfonylmethyl (-CH2SO2CH3) groups, direct the position of the incoming electrophile.

Friedel-Crafts Acylation: This reaction can introduce an acyl group onto the aromatic ring using an acyl halide and a Lewis acid catalyst like aluminum chloride. pressbooks.pubmasterorganicchemistry.com The position of acylation would be influenced by the existing substituents.

It is important to note that strongly deactivating groups can hinder or prevent Friedel-Crafts reactions. pressbooks.pub

Transformations Involving the Methanesulfonylmethyl Group

The methanesulfonylmethyl group offers sites for chemical modification, primarily at the sulfonyl group. While specific transformations for this compound are not extensively detailed in the provided results, general reactions of sulfones can be considered. For example, reduction of the sulfonyl group is a possible transformation, although it typically requires strong reducing agents.

Rational Design of Derivatives for Structure-Activity Relationship Studies

The systematic modification of the this compound structure is a key strategy in medicinal chemistry to understand structure-activity relationships (SAR) and to design more potent and selective derivatives. researchgate.netrjraap.com This involves creating a library of analogs by modifying the amide, the phenyl ring, and the methanesulfonylmethyl group.

For instance, in the development of anticancer agents, researchers have synthesized a variety of benzamide derivatives with different substituents on the phenyl ring and the amide nitrogen to evaluate their biological activity. nih.govresearchgate.net

Key modifications for SAR studies include:

Varying substituents on the phenyl ring: Introducing electron-donating or electron-withdrawing groups at different positions can significantly impact the compound's electronic properties and its interaction with biological targets. nih.gov

Modifying the amide group: Converting the primary amide to secondary or tertiary amides by introducing various alkyl or aryl groups can alter the compound's hydrogen bonding capacity and lipophilicity. nih.govnih.gov

Altering the methanesulfonylmethyl group: Changes to this group, such as replacing the methyl group with other alkyl or aryl groups, can influence the compound's steric and electronic properties.

These systematic modifications, often guided by computational modeling and in silico screening, provide valuable insights into the structural requirements for biological activity and aid in the rational design of new therapeutic agents. nih.govajchem-a.com

Advanced Structural Elucidation and Spectroscopic Analysis

Chromatographic Purity Assessment and Isolation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for their separation and quantification. wu.ac.thresearchgate.net For 3-(METHANESULFONYLMETHYL)BENZAMIDE, its purity is confirmed by HPLC, with commercial standards available at ≥95% purity. sigmaaldrich.com

A typical analytical method for a benzamide (B126) derivative would employ a reversed-phase (RP) HPLC system. researchgate.netnih.gov Method validation according to International Council for Harmonisation (ICH) guidelines ensures the method is accurate, precise, linear, and robust. wu.ac.thresearchgate.net A gradient elution is often used for separating the main compound from any impurities, which may have different polarities. nih.gov For example, a method for analyzing related substances in zonisamide (B549257) (1,2-benzisoxazole-3-methanesulfonamide) used a gradient mixture of phosphate (B84403) buffer, acetonitrile, and methanol. nih.gov Detection is commonly performed with a UV detector, as the benzamide chromophore absorbs UV light effectively. researchgate.netresearchgate.net

The table below outlines typical parameters for a validated HPLC method used for purity determination of related pharmaceutical compounds.

ParameterTypical Value/RangeDescriptionReference Example
Column C8 or C18, 150-250 mm length, 4.6 mm ID, 5 µm particlesReversed-phase columns are standard for separating moderately polar organic compounds.Waters Symmetry C8 nih.gov
Mobile Phase Gradient of aqueous buffer (e.g., phosphate) and organic solvent (e.g., acetonitrile)The gradient allows for the elution of compounds with a wide range of polarities.Phosphate buffer/ACN/MeOH nih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.Letermovir Analysis researchgate.net
Detection UV at ~260-290 nmThe aromatic rings in benzamides provide strong UV absorbance for sensitive detection.UV at 260 nm researchgate.net
Linearity (r²) >0.999Demonstrates a direct relationship between detector response and concentration.Bicalutamide Analysis researchgate.net
LOD ~0.001 mg/mLThe lowest concentration of the analyte that can be reliably detected.WCK 1152 Analysis nih.gov
LOQ ~0.003 mg/mLThe lowest concentration of the analyte that can be accurately quantified.WCK 1152 Analysis nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. scioninstruments.com While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique is crucial for detecting potential volatile impurities or degradation products, particularly those related to the methanesulfonyl moiety. aidic.it Alkyl mesylates, such as methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), are potent genotoxic impurities (GTIs) that can arise from reactions involving methanesulfonic acid and residual alcohols used during synthesis. nih.gov Regulatory agencies require strict control of such impurities at trace levels. nih.govnih.gov

GC-MS methods for these volatile derivatives often use a polar column to achieve good separation. nih.gov The mass spectrometer provides high specificity and sensitivity, allowing for confident identification based on the mass-to-charge ratio (m/z) of the compound and its fragments. aidic.itnih.gov Due to the trace levels of these impurities, validation includes establishing low limits of detection (LOD) and quantitation (LOQ). nih.gov In some cases, derivatization is employed to make less volatile analytes suitable for GC analysis. sigmaaldrich.com

The table below lists key data for the GC-MS analysis of potential volatile impurities related to this compound.

AnalyteCommon AbbreviationTypical GC ColumnKey Mass Fragment (m/z)Reference
Methyl MethanesulfonateMMSGSBP-INOWAX110 nih.gov
Ethyl MethanesulfonateEMSGSBP-INOWAX124 nih.gov
Isopropyl MethanesulfonateIPMSGSBP-INOWAX137 nih.gov

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile chromatographic technique used extensively in synthetic chemistry. ictsl.netresearchgate.net Its primary applications are monitoring the progress of a chemical reaction and assessing the homogeneity of fractions collected during purification by column chromatography. libretexts.orgrsc.org

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate over time. libretexts.org A spot of the starting material is also applied as a reference. youtube.com The plate is developed in a suitable solvent system (eluent), and the separated spots are visualized, typically under UV light for aromatic compounds, which appear as dark spots on a fluorescent background (e.g., on silica (B1680970) gel F254 plates). rsc.orgshoko-sc.co.jp The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new spot, corresponding to the product, has appeared. libretexts.orgyoutube.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the components. khanacademy.orglibretexts.org

The following table illustrates a hypothetical TLC analysis for monitoring the synthesis of this compound.

Time PointStarting Material Spot (Visible)Product Spot (Visible)Rf (Starting Material)Rf (Product)Interpretation
t = 0 minYesNo0.550.35Reaction initiated. Only starting material is present.
t = 30 minYes (Fainter)Yes0.550.35Reaction is in progress. Both starting material and product are present.
t = 60 minNoYes (Stronger)---0.35Reaction is complete. Starting material is consumed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular structures, properties, and reactivity. biointerfaceresearch.comcreative-quantum.eu These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. For a molecule like 3-(methanesulfonylmethyl)benzamide, which contains a benzamide (B126) group and a methanesulfonylmethyl group, these calculations can elucidate the interplay between the electron-withdrawing sulfonyl group and the electron-donating amide group, as mediated by the phenyl ring and methylene (B1212753) bridge.

Density Functional Theory (DFT) is a highly popular quantum chemical method due to its favorable balance of accuracy and computational cost. bohrium.com It is used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov DFT methods would be instrumental in analyzing the characteristics of this compound.

The first step in a computational study is typically geometry optimization. This process uses DFT to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the methanesulfonylmethyl group relative to the benzamide moiety.

Studies on related benzamide derivatives show that the introduction of different groups can cause twisting in the optimized structure. sci-hub.se Analysis of the electronic structure provides insight into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for Benzamide (Parent Compound) This table presents calculated data for the parent compound, benzamide, to illustrate the type of information obtained from geometry optimization. Data for this compound would be determined through similar calculations.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond Lengths (Å) C-C (aromatic)~1.39 - 1.40
C-C(O)~1.50
C=O~1.23
C-N~1.36
**Bond Angles (°) **C-C-C (aromatic)~120
O=C-N~122
C-C-N~118

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its ability to accept electrons.

Table 2: Illustrative FMO Data for Benzamide and a Derivative This table shows representative HOMO, LUMO, and energy gap values for benzamide and a designed derivative to exemplify the output of FMO analysis. sci-hub.se Specific values for this compound would require dedicated DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzamide (Reference)-6.724-1.0715.653
N-benzhydryl benzamide-6.44-1.065.38

Based on the HOMO-LUMO energy gap and other parameters derived from DFT calculations (such as chemical potential, hardness, and electrophilicity index), the reactivity and stability of this compound can be predicted. biointerfaceresearch.com Computational analyses of various benzamide and sulfonamide derivatives have successfully interpreted and predicted their chemical behavior, such as antioxidant properties or inhibitory activities. acs.orgnih.govmdpi.com A smaller energy gap for this compound compared to parent benzamide would suggest increased reactivity. The stability can also be assessed by simulating potential decomposition pathways.

DFT calculations are widely used to predict various spectroscopic properties, providing valuable data that can be compared with experimental results for structural confirmation. Theoretical calculations can produce simulated infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.govdoi.org For this compound, these calculations would predict:

Vibrational Frequencies: The characteristic stretching and bending frequencies for the C=O, N-H, S=O, and C-H bonds.

Chemical Shifts: The 1H and 13C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. nih.gov

These theoretical spectra are crucial for interpreting experimental data and confirming the molecular structure.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemistry calculations that are based on first principles without the use of experimental parameters. sci-hub.st Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (such as Møller-Plesset perturbation theory or Coupled Cluster theory) offer a systematic way to approach the exact solution of the Schrödinger equation.

For this compound, ab initio calculations, particularly complete active space self-consistent field (CASSCF) theory, could be employed to study its electronic properties with high accuracy, such as excited states and photodissociation dynamics. acs.orgnih.govacs.org These methods are computationally more demanding than DFT but can provide benchmark results for electronic energies and properties, offering a deeper understanding of the molecule's behavior upon interaction with light. acs.orgacs.org

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools that allow for the detailed investigation of a molecule's three-dimensional structure and dynamic behavior. These approaches are instrumental in predicting how a ligand, such as this compound, might interact with a biological target at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. fip.orgscispace.com This method is crucial for predicting the binding affinity and the non-covalent interactions that stabilize the ligand-receptor complex. For this compound, molecular docking studies can elucidate its potential as an inhibitor or modulator of various protein targets.

Docking simulations involve placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding free energy, with lower scores typically indicating a more favorable binding interaction. Key interactions that can be predicted include hydrogen bonds, hydrophobic interactions, and ionic interactions. For instance, the benzamide moiety could act as a hydrogen bond donor and acceptor, while the methanesulfonylmethyl group can participate in polar interactions.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-8.5LEU248, TYR253, GLU286
Hydrogen Bonds2GLU286, THR315
Hydrophobic Interactions4LEU248, VAL289, ILE313

Note: The data in this table is illustrative and based on typical docking results for benzamide derivatives against kinase targets. fip.orgmdpi.com

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. mdpi.comfrontiersin.org

MD simulations track the movements of atoms in the protein-ligand complex, allowing for the analysis of various parameters that describe the system's dynamics. researchgate.net

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of each residue around its average position. researchgate.net Higher RMSF values indicate greater flexibility. In a complex with this compound, residues in the binding pocket are expected to show reduced RMSF compared to the unbound protein, indicating stabilization upon ligand binding. researchgate.net

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the protein that is accessible to the solvent. rasayanjournal.co.in A decrease in SASA upon ligand binding suggests that the ligand is buried within the protein's binding site.

Hydrogen Bonding: MD simulations allow for the analysis of the persistence of hydrogen bonds between the ligand and the protein over time, providing insights into the stability of these critical interactions. rasayanjournal.co.in

Table 2: Illustrative MD Simulation Analysis for this compound-Protein Complex

ParameterAverage Value (Complex)Average Value (Apo Protein)Interpretation
RMSF of Binding Site Residues (Å)1.22.5Ligand binding stabilizes the binding site. researchgate.net
SASA (Ų)950010500Ligand is accommodated within the binding pocket. rasayanjournal.co.in
RoG (nm)1.611.62The overall protein structure remains compact and stable. rasayanjournal.co.in
Hydrogen Bond Occupancy (%)75%N/AA stable hydrogen bond is formed between the ligand and protein. rasayanjournal.co.in

Note: The data in this table is illustrative and represents typical outcomes from MD simulation studies of protein-ligand complexes.

The binding of a ligand can induce conformational changes in the target protein, which are often essential for its biological function. nih.govnih.gov MD simulations can capture these changes, providing a deeper understanding of the mechanism of action. For example, the binding of this compound to an enzyme could induce a shift from an "open" to a "closed" conformation, which may be necessary for catalytic activity or inhibition. These conformational shifts can be visualized and quantified by analyzing the trajectory of the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netjbclinpharm.org By developing a QSAR model, it is possible to predict the activity of new, untested compounds.

To build a QSAR model for a series of benzamide derivatives including this compound, a dataset of compounds with experimentally determined biological activities is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the biological activity. nih.gov A well-validated QSAR model can then be used to predict the biological activity of this compound and guide the design of more potent analogs. neovarsity.org

Table 3: Key Parameters in a Hypothetical QSAR Model for Benzamide Derivatives

Statistical ParameterValueSignificance
r² (Coefficient of Determination)0.8585% of the variance in biological activity is explained by the model. jbclinpharm.org
q² (Cross-validated r²)0.75The model has good predictive power on new data. jbclinpharm.org
F-statistic85The model is statistically significant. jbclinpharm.org

Note: This table presents illustrative statistical parameters for a robust QSAR model.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Analysis

Theoretical Studies on Solution-Phase Behavior

The behavior of a drug candidate in solution is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Theoretical studies can predict the solution-phase behavior of this compound. For instance, computational methods can estimate its solubility in water and other solvents, its pKa, and its conformational preferences in different environments. These predictions are valuable for understanding how the compound will behave in a biological system and for optimizing its formulation.

Computational Applications in Drug Design and Optimization

In silico techniques are indispensable in modern drug design, enabling the rapid screening of vast compound libraries and the refinement of lead candidates to improve their therapeutic profiles.

In silico screening and lead optimization are core components of computer-aided drug design (CADD). nih.gov These strategies aim to identify promising "hit" compounds from virtual libraries and systematically modify them into "lead" compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.govschrodinger.com

For a compound like this compound, a lead optimization campaign would involve several computational steps:

Virtual Screening: If this compound were identified as a hit, virtual libraries of analogues would be generated by modifying its structure (e.g., altering substituents on the phenyl ring or benzamide group). These libraries would then be screened against a biological target using molecular docking to predict binding affinity and pose.

Structure-Activity Relationship (SAR) Analysis: By comparing the predicted activities of the analogues, computational models can establish relationships between structural features and biological activity. This helps guide the design of new molecules with improved properties. frontiersin.org

Fragment-Based Growth: The core benzamide and methanesulfonylmethyl groups could be used as starting fragments. Computational methods can suggest ways to "grow" or link these fragments to better fit the target's binding site, optimizing interactions and increasing potency. frontiersin.org

These approaches accelerate the design-synthesis-test cycle by prioritizing the synthesis of compounds with the highest probability of success, saving significant time and resources. schrodinger.com

Predicting a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile early in the discovery process is crucial for avoiding late-stage failures. Numerous computational models and software platforms (e.g., pkCSM, SwissADME) can predict these properties based solely on a molecule's structure. researchgate.netsemanticscholar.org

For this compound, a typical in silico ADMET profile would assess the following parameters:

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.

Distribution: Calculation of parameters such as the blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. nih.gov

Excretion: Estimation of properties like total clearance.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition). researchgate.net

Table 3: Illustrative In Silico ADMET Profile for this compound

ADMET ParameterPropertyPredicted Value/Classification
Absorption Human Intestinal Absorption (HIA)High (>90%)
Caco-2 Permeability (logPapp)Moderate
Distribution BBB Permeability (logBB)Low (Poorly permeates)
Plasma Protein BindingHigh (>90%)
Metabolism CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
CYP1A2 SubstrateYes
Excretion Total Clearance (log L/hr/kg)Low
Toxicity Ames MutagenicityNon-mutagenic
hERG I InhibitorNo
HepatotoxicityNo

Note: The data in this table is illustrative and represents typical outputs from ADMET prediction software. It is not based on experimental results.

Biological Activity and Mechanistic Pathways

Effects on Cellular Processes

The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as a therapeutic agent. However, no data on the antiproliferative activity of 3-(METHANESULFONYLMETHYL)BENZAMIDE against any cancer cell lines have been reported.

Profiling a compound against a panel of specific cancer cell lines helps to determine its spectrum of activity and potential tumor-type selectivity.

MCF-7: A human breast cancer cell line.

HCT-116: A human colon cancer cell line.

U-87 MG: A human glioblastoma (brain cancer) cell line.

A549: A human lung carcinoma cell line.

As no experimental testing has been documented, the susceptibility of these, or any other cell lines, to this compound is unknown. Consequently, no data table of antiproliferative values can be generated.

Antiproliferative Activity against Cancer Cell Lines

Cell Cycle Arrest Induction and Analysis (e.g., G0-G1 phase)

No specific studies have been identified that evaluate the effect of this compound on cell cycle progression. While research exists on other N-substituted benzamides showing induction of G2/M phase arrest, these findings cannot be directly extrapolated to the subject compound without specific experimental validation. nih.govnih.gov

Apoptosis Induction and Mechanistic Insights (e.g., Bax, Bcl2, Caspases, p53-dependent/independent pathways)

There is no available research detailing the pro-apoptotic or anti-apoptotic activity of this compound. Mechanistic studies on related benzamide (B126) structures have indicated a potential for inducing apoptosis through p53-independent pathways involving the release of cytochrome c and the activation of caspase-9. nih.gov However, the specific action of this compound on key apoptotic regulators such as Bax, Bcl-2, and various caspases has not been documented.

Impact on Cell Migration, Invasion, and Angiogenesis in In Vitro Models

Scientific literature lacks any data concerning the impact of this compound on the cellular processes of migration, invasion, and angiogenesis. Standard in vitro assays, such as transwell migration and tube formation assays, have not been reported for this specific compound. researchgate.netfrontiersin.orgoncotarget.com

Enzyme Inhibition Studies

β-Secretase (BACE-1) Inhibitory Activity and Kinetics

The primary area where a structurally related compound has been studied is in the inhibition of β-Secretase (BACE-1), an enzyme implicated in Alzheimer's disease. nih.gov A study focused on hydroxyethylene-based BACE-1 inhibitors synthesized and tested a complex derivative, N-[(1S,2S,4R)-4-((S)-1-Benzylcarbamoyl-2-methyl-propylcarbamoyl)-1-(4-benzyloxy-phenoxymethyl)-2-hydroxy-4-methoxy-butyl]-3-(methanesulfonyl-methyl-amino)-benzamide. This compound demonstrated notable activity in enzymatic assays, with inhibitory concentrations in the nanomolar range. However, it was found to be inactive in cell-based assays, a result attributed to poor cellular permeability. nih.gov This suggests that while the core structure may interact with the enzyme's active site, significant chemical modification is necessary for cellular efficacy, and the activity of the parent compound, this compound, remains uncharacterized.

Acetylcholinesterase (AChE) Inhibition and Mechanism of Action

No studies were found that specifically measure the inhibitory activity of this compound against acetylcholinesterase. Although various benzamide derivatives have been explored as potential AChE inhibitors, data for this particular molecule is absent from the current body of scientific literature. mdpi.comeuropeanreview.orggoogle.com.pg

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Inhibition (h-NTPDase1, -2, -3, -8)

There is no evidence in the reviewed literature to suggest that this compound has been evaluated as an inhibitor of any human nucleoside triphosphate diphosphohydrolase isoforms (h-NTPDase1, -2, -3, or -8). Research in this area has focused on other classes of molecules, such as nucleotide mimetics and anthraquinone (B42736) derivatives. nih.govfrontiersin.orgnih.govfrontiersin.org

17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition

Research has identified a derivative of this compound, known as PBRM, as a targeted-covalent and non-estrogenic inhibitor of 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1). nih.gov This enzyme is crucial in the synthesis of estradiol (B170435) (E2), the most potent estrogen, and 5-androstene-3β,17β-diol (5-diol), a weaker estrogen. nih.gov Given its role in producing estrogens, 17β-HSD1 is a significant pharmacological target for estrogen-dependent diseases. nih.gov

In a cell-free assay using human endometriosis lesions, PBRM effectively blocked the conversion of estrone (B1671321) (E1) to estradiol (E2). nih.gov This inhibitory action was observed across 50 different human endometriosis lesions, regardless of their clinical features, location, or phase. nih.gov Furthermore, oral administration of PBRM to baboons at a dose of 15 mg/kg resulted in plasma concentrations sufficient to suggest potential efficacy in a non-human primate model of endometriosis. nih.gov This indicates that inhibiting 17β-HSD1 with a compound from this class could be a viable strategy for managing conditions like endometriosis. nih.gov

Receptor Interaction and Agonism/Antagonism Studies

Serotonin (B10506) 4 Receptor Agonism

The benzamide chemical structure is a known scaffold for compounds that interact with serotonin receptors. Specifically, derivatives of benzamide have been developed as agonists for the 5-HT4 receptor. google.comgoogleapis.com These agonists are of interest for treating gastrointestinal disorders characterized by reduced motility. google.com While direct studies on this compound's activity at the 5-HT4 receptor are not specified, the broader class of benzamide derivatives shows a clear precedent for this type of interaction. google.comgoogleapis.comevitachem.com

Other Receptor Modulations and Target Validation

The benzamide scaffold is versatile and has been explored for its interaction with various other receptors. For instance, different benzamide derivatives have been identified as potent and selective agonists for the human β3-adrenergic receptor. nih.gov Additionally, research has been conducted on heteroaryl sulfonamides and their role as antagonists of the CCR2 receptor, which is implicated in immune and inflammatory disorders. google.comgoogleapis.com

Target validation studies have also identified tubulin as a potential target for some benzamide-related compounds. researchgate.net Specifically, a class of sulfonamide tubulin inhibitors, which share structural similarities, were found to bind to the colchicine (B1669291) domain of tubulin, inhibiting its polymerization. researchgate.net This highlights the potential for this compound derivatives to interact with a range of biological targets beyond the initially discussed enzymes and receptors.

Antimicrobial and Antifungal Potential

Benzamide derivatives have demonstrated a wide spectrum of antimicrobial activities. nanobioletters.com

Activity against Bacterial Strains (e.g., S. aureus, E. coli)

The benzamide class of compounds has shown notable antibacterial activity. Studies on various benzamide derivatives have demonstrated their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govbiomedpharmajournal.org For example, certain benzamide compounds have been shown to inhibit the filamentous temperature-sensitive Z (FtsZ) protein, which is essential for bacterial cell division. nih.gov This inhibition was observed in both S. aureus and E. coli. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness. While specific MIC values for this compound are not provided, related benzamide derivatives have shown potent activity. For instance, some have exhibited MICs as low as 0.25 µg/mL against methicillin-resistant S. aureus (MRSA). mdpi.com Other studies have reported MICs ranging from 0.5 to 16 µg/mL against various strains of S. aureus. mdpi.com

Table 1: Antibacterial Activity of Benzamide Derivatives

Bacterial Strain Activity Reference
Staphylococcus aureus Inhibition of FtsZ protein nih.gov
Escherichia coli Inhibition of FtsZ protein nih.gov
Methicillin-resistant S. aureus (MRSA) MIC of 0.25 µg/mL for some derivatives mdpi.com

Evaluation of Antifungal Effects against Pathogenic Microbes

In addition to antibacterial properties, benzamide derivatives have been evaluated for their antifungal potential. nanobioletters.commdpi.com Studies have shown that compounds from this class can exhibit inhibitory activity against various pathogenic fungi. nih.govnih.govfrontiersin.orgevitachem.com For instance, certain 3-alkylidene-2-indolone derivatives, which are structurally related, have demonstrated moderate to high antifungal activities. mdpi.com

The specific mechanisms and the full spectrum of antifungal activity for this compound itself require further investigation. However, the existing data on related compounds suggest that this is a promising area for future research.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
PBRM
Estradiol (E2)
5-androstene-3β,17β-diol (5-diol)
Estrone (E1)
Serotonin
Cortisol

Medicinal Chemistry and Drug Discovery Perspectives

Role of 3-(METHANESULFONYLMETHYL)BENZAMIDE as a Pharmacological Scaffold

As a pharmacological scaffold, this compound serves as a foundational molecular framework upon which more complex and potent drug candidates can be built. While specific research focusing exclusively on this compound is not extensively documented in public literature, its constituent parts—the benzamide (B126) core and the benzyl (B1604629) sulfone-like moiety—are well-studied in drug discovery.

The identification of a lead compound is a critical first step in drug discovery. A molecule like this compound could emerge from high-throughput screening or be designed based on the structure of a known ligand or biological target. Once identified as a "hit" or lead, optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties.

For a scaffold such as this, optimization might involve several strategies:

Modification of the Sulfonyl Group : The methanesulfonylmethyl group is a key feature. In a study on sirtuin-2 (SIRT2) inhibitors based on a 3-(benzylsulfonamido)benzamide scaffold, researchers replaced the sulfonamide linker with thioether, sulfoxide (B87167), or sulfone groups. acs.orgnih.gov This bioisosteric replacement led to the discovery that thioether analogues were the most potent SIRT2 inhibitors, demonstrating a two- to three-fold increase in potency. acs.orgnih.gov This suggests that for this compound, modifying the oxidation state of the sulfur (e.g., to a sulfoxide or sulfide) could be a viable optimization strategy.

Substitution on the Phenyl Ring : Adding substituents to the benzamide's aromatic ring can profoundly affect activity. A series of 3-substituted benzamide derivatives were developed as Bcr-Abl tyrosine kinase inhibitors, where the introduction of halogens or trifluoromethyl groups at other positions on the ring led to highly potent compounds. nih.gov

Derivatization of the Amide : The primary amide (-CONH2) can be substituted (e.g., to a secondary or tertiary amide). Structure-activity relationship studies on Mycobacterium tuberculosis inhibitors revealed that converting a primary amide to a secondary methyl amide could enhance activity. acs.org

The benzamide moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide variety of biological targets, leading to diverse pharmacological activities. bohrium.com Its prevalence is evident in numerous approved drugs and clinical candidates. The amide group itself is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with protein active sites.

Benzamide derivatives have been investigated for a vast range of therapeutic uses, including:

Anticancer Agents : They are explored as inhibitors of crucial cancer-related enzymes like histone deacetylases (HDACs) and protein kinases such as Bcr-Abl. nih.govresearchgate.net

Antimicrobial Agents : The benzamide framework is central to the development of new antibiotics targeting bacterial enzymes like FtsZ, which is essential for cell division. bohrium.comtandfonline.com

Neurodegenerative Disease Modulators : Benzamide-based molecules have been designed as potent and selective inhibitors of sirtuin-2 (SIRT2), a target implicated in Huntington's disease. acs.orgnih.govresearchgate.netnih.gov

Antipsychotics : A series of benzamide derivatives have been synthesized that show potent and balanced activities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A/5-HT2A receptors, key targets in schizophrenia treatment.

The following table summarizes the diverse biological targets of various benzamide derivatives, underscoring the scaffold's broad utility.

Derivative ClassBiological TargetTherapeutic Area
3-Substituted BenzamidesBcr-Abl KinaseCancer (Chronic Myeloid Leukemia) nih.gov
3-(Benzylsulfonamido)benzamidesSIRT2Neurodegenerative Diseases (Huntington's) acs.orgresearchgate.netnih.gov
3-Substituted Benzamide AnaloguesFtsZInfectious Disease (Antibacterial) bohrium.comtandfonline.com
Aminophenylbenzamide DerivativesHistone Deacetylase 1 (HDAC1)Cancer researchgate.net
Various BenzamidesDopamine & Serotonin ReceptorsPsychiatry (Antipsychotics)

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how a molecule's chemical structure relates to its biological effect. For this compound, SAR exploration would dissect the contribution of each of its components to target binding and efficacy.

The biological activity of a benzamide derivative is highly sensitive to the nature, position, and stereochemistry of its substituents.

Nature of Substituent : The methanesulfonylmethyl group (-CH2SO2CH3) in the target molecule is polar and contains a hydrogen bond-accepting sulfonyl group. As seen in the optimization of SIRT2 inhibitors, changing the sulfur linkage from a sulfonamide to a thioether, sulfoxide, or sulfone dramatically altered potency. acs.orgnih.gov The thioether proved most potent, suggesting that excessive hydrogen bonding capability or the specific geometry of the sulfonamide/sulfone was less favorable for that particular target. acs.org

Positional Isomerism : The placement of the methanesulfonylmethyl group at the 3-position (meta) is critical. Moving this substituent to the 2-position (ortho) or 4-position (para) would significantly change the molecule's shape and the orientation of its functional groups relative to a target protein. Studies on benzamide and picolinamide (B142947) derivatives as cholinesterase inhibitors showed that altering the substituent position from ortho to meta to para significantly influenced activity and selectivity. tandfonline.com A study on 3-substituted benzamides identified potent Bcr-Abl kinase inhibitors, highlighting the importance of substitution at this specific position for that target class. nih.gov

Stereochemistry : The -(CH2)SO2CH3 side chain in the parent molecule is achiral. However, if modifications were to introduce a chiral center (for example, by adding a substituent to the methylene (B1212753) linker, creating -(CHR)SO2CH3), the stereochemistry (R vs. S configuration) would likely be crucial for biological efficacy, as one enantiomer typically fits a chiral binding site better than the other.

The table below illustrates a hypothetical SAR exploration for this compound, showing how modifications could influence activity based on established medicinal chemistry principles.

Modification to Core ScaffoldRationalePredicted Impact on Activity (Hypothetical)
Change -SO2CH3 to -S(O)CH3 (Sulfoxide)Alters polarity and H-bonding capacity.Could increase or decrease potency depending on target's needs. acs.orgnih.gov
Change -SO2CH3 to -SCH3 (Sulfide/Thioether)Reduces polarity, removes H-bond acceptor.Could increase potency if the target pocket is more hydrophobic. acs.orgnih.gov
Move -CH2SO2CH3 to 4-position (para)Changes vector of interaction with target.Likely to significantly alter or abolish activity. tandfonline.com
Replace -CONH2 with -CONHCH3Adds a small hydrophobic group, removes one H-bond donor.May increase potency by filling a small pocket or decrease it by losing a key H-bond. acs.org

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. Based on studies of other benzamide inhibitors, the key pharmacophoric features of this compound can be elucidated.

A pharmacophore model for 3-substituted benzamide derivatives targeting the bacterial protein FtsZ was developed and included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. bohrium.comtandfonline.com Another model for N-benzyl benzamide inhibitors also highlighted the importance of specific ligand-receptor interactions. nih.gov

For this compound, these features are:

Hydrogen Bond Acceptor/Donor : The amide group is a classic pharmacophoric element, with the carbonyl oxygen acting as a hydrogen bond acceptor and the -NH2 group acting as a hydrogen bond donor.

Aromatic/Hydrophobic Region : The phenyl ring provides a scaffold for hydrophobic and/or π-stacking interactions with aromatic residues in a protein's active site.

Hydrogen Bond Acceptor (Polar Feature) : The two oxygen atoms of the sulfonyl (-SO2-) group are strong hydrogen bond acceptors, capable of forming crucial interactions with donor residues in a target protein.

Linker and Vector : The methylene (-CH2-) linker provides flexibility and projects the sulfonyl group away from the phenyl ring, defining a specific vector for interaction within a binding pocket.

Conformational analysis is the study of the different spatial arrangements a molecule can adopt due to rotation around its single bonds. libretexts.org The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific low-energy conformation, often called the "bioactive conformation," that is complementary to the shape of the target's binding site.

The key rotatable bonds in this molecule are between the phenyl ring and the methylene linker, and within the methanesulfonylmethyl side chain. The rotational freedom of these bonds means the molecule is not static but exists as an equilibrium of different conformers. The relative stability of these conformers is governed by steric and electronic effects. libretexts.org For instance, the rotation around the Ar-CH2 bond in benzyl groups is influenced by interactions between the phenyl ring and adjacent groups. ethz.ch

Intramolecular interactions, such as a weak hydrogen bond between one of the amide N-H protons and a sulfonyl oxygen, could potentially restrict conformational freedom and pre-organize the molecule into a more favorable shape for binding, reducing the entropic penalty upon target interaction. The study of these properties, often through computational modeling and NMR spectroscopy, is critical for rational drug design. rsc.org

Rational Design and Synthesis of Novel Derivatives

The strategic modification of lead compounds is a cornerstone of medicinal chemistry, aiming to optimize pharmacological profiles. For the scaffold this compound, rational design principles are employed to generate novel derivatives with improved therapeutic potential. These strategies involve nuanced structural alterations, including bioisosteric replacements, modifications to engage multiple biological targets, and fine-tuning for enhanced potency and selectivity.

Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical or chemical properties, is a powerful tool in drug design to modulate a compound's activity, selectivity, and pharmacokinetic properties. rsc.orgcambridgemedchemconsulting.compreprints.org For derivatives of this compound, several bioisosteric modifications can be conceptualized based on successful applications in related benzamide series.

Another strategy involves replacing the methanesulfonylmethyl group. The sulfone moiety is a key structural feature, and its replacement can significantly impact the molecule's properties. For instance, in other molecular contexts, replacing a methoxy (B1213986) group with an alkyl group was found to reduce metabolic stability, but incorporating 5- or 6-membered rings restored it. cambridgemedchemconsulting.com Within the benzamide framework, modifications to the sulfonamide portion have been explored extensively. For example, in a series of N-3-benzylimidazoquinazolinone sulfonamides, structural variations led to potent and selective PDE5 inhibitors. nih.gov

The following table summarizes potential bioisosteric replacements applicable to the this compound scaffold and their potential effects based on related research.

Table 1: Potential Bioisosteric Replacements for this compound Derivatives

Original Group Potential Replacement Rationale / Potential Effect Reference
Amide Carbonyl (C=O) Thioamide (C=S) Preserves amide geometry and can retain biological activity. mdpi.com
Amide Carbonyl (C=O) Selenoamide (C=Se) Preserves amide geometry and can retain biological activity. mdpi.com
Amide Group (-CONH2) 1,2,4-Triazole Non-classical bioisostere that mimics hydrogen bonding patterns. mdpi.com
Phenyl Ring Pyridyl, Thienyl Alters electronic properties and potential for new vector interactions. cambridgemedchemconsulting.com

The development of single chemical entities that can modulate multiple biological targets offers a promising approach for treating complex diseases like cancer. Strategic modifications to the this compound structure could impart polypharmacology, leading to agents with broader or synergistic efficacy.

One approach is to incorporate moieties known to confer inhibitory activity against other relevant targets. For example, studies on benzenesulfonamides carrying a benzamide moiety have yielded compounds with dual inhibitory activity against human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE). nih.gov By appending appropriate heterocyclic or substituted aryl groups to the benzamide nitrogen of the this compound core, it may be possible to achieve similar dual-target inhibition.

In the realm of cancer therapeutics, kinase inhibition is a major focus. A related compound, 4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide, has been investigated as a kinase inhibitor. ontosight.ai This suggests that introducing a pyridinylmethyl group at the benzamide nitrogen of the parent scaffold could be a viable strategy to develop a multi-targeted agent aimed at both its primary target and various kinases. Furthermore, other sulfonyl amide derivatives have been developed as inhibitors of kinases like FAK and Aurora. google.com

The table below details strategic modifications for creating multi-targeted agents based on the this compound scaffold.

Table 2: Strategies for Developing Multi-Targeted Benzamide Derivatives

Target Family Combination Structural Modification Strategy Example from Related Series Reference
Carbonic Anhydrase & Acetylcholinesterase Addition of specific heterocyclic sulfonamides. Benzenesulfonamides carrying a benzamide moiety showed dual inhibition. nih.gov
Kinases (e.g., FAK, Aurora) Introduction of a pyridinylmethyl group to the benzamide nitrogen. 4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide acts as a kinase inhibitor. ontosight.aigoogle.com

Optimizing a lead compound to enhance its potency and selectivity for its intended biological target is a critical step in drug discovery. For this compound, several strategies can be pursued, guided by structure-activity relationship (SAR) studies on analogous series.

SAR studies on nimesulide (B1678887) analogs, which also contain a sulfonamide group, revealed that the substitution pattern on the benzamide ring is crucial for anti-cancer activity. nih.gov Specifically, strong electron-donating groups at the para-position of the benzamide significantly increased potency, whereas meta-substitutions were detrimental. nih.gov This suggests that synthesizing 4-substituted derivatives of this compound could be a fruitful avenue for enhancing potency.

Another powerful strategy is to design analogs that form specific, high-affinity interactions with the target protein. A study on benzamide anti-cancer agents found that their potency correlated with the ability to covalently modify a cysteine residue (Cys239) in the colchicine (B1669291) binding site of β-tubulin. nih.gov Designing derivatives of this compound that incorporate a reactive group capable of forming a covalent bond or a strong, specific non-covalent interaction within a target's binding pocket could dramatically improve both potency and selectivity.

Research into 3-(benzylsulfonamido)benzamide derivatives as inhibitors of carbonic anhydrase IX (CAIX) showed that specific substitutions led to compounds with low nanomolar IC50 values. nih.gov The most potent analog in that series demonstrated significant growth inhibitory effects against several cancer cell lines. nih.gov This underscores the potential for substantial potency gains through systematic analog synthesis and testing.

The following table summarizes SAR findings from related benzamide series that could guide the development of more potent and selective analogs of this compound.

Table 3: Structure-Activity Relationship (SAR) Insights for Enhancing Potency and Selectivity

Compound Series Key Modification for Potency/Selectivity Observed Effect Reference
Nimesulide Analogs Substitution at the para-position of the benzamide ring with strong electron-donating groups. Significantly increased anti-cancer activity. nih.gov
Benzamide Tubulin Inhibitors Introduction of a "clickable" probe to form a covalent bond. Potency strongly correlated with irreversible binding to Cys239 of β-tubulin. nih.gov
3-(Benzylsulfonamido)benzamides Systematic variation of substituents on the benzamide and sulfonamide portions. Identification of a CAIX inhibitor with an IC50 of 140 nM and antiproliferative effects. nih.gov

Table 4: List of Mentioned Compounds

Compound Name
This compound
4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide
3-(benzylsulfonamido)benzamide
Nimesulide

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Routes for Specific Derivatization

While established methods for the synthesis of benzamide (B126) derivatives exist, the development of novel and more efficient synthetic routes is a perpetual goal in organic chemistry. rsc.orgmdpi.comresearchgate.net Future research should focus on creating innovative strategies that allow for the precise and controlled introduction of various functional groups onto the 3-(METHANESULFONYLMETHYL)BENZAMIDE core. This would facilitate the generation of extensive and diverse chemical libraries for biological screening.

Key areas of exploration could include:

Catalytic C-H Activation: Developing catalytic systems that can directly and selectively functionalize the aromatic ring or the methyl group of the methanesulfonylmethyl moiety would represent a significant advancement in efficiency and atom economy.

Flow Chemistry: The application of flow chemistry could offer advantages in terms of reaction control, scalability, and safety, particularly for reactions that are challenging to perform in batch processes. mdpi.com

Biocatalysis: The use of enzymes to catalyze specific transformations could provide a green and highly selective alternative to traditional chemical methods.

A recent study detailed a two-step, one-pot synthesis of 3-substituted 1H-dibenzo[e,g]indazoles, showcasing the potential for innovative synthetic approaches. mdpi.com Similarly, another research effort focused on developing a new route for the synthesis of 3-aryl benzo[d]thiazole-2(3H)-imines from highly substituted thioureas. researchgate.net Such novel methodologies could be adapted and explored for the derivatization of this compound.

Integration of Advanced Spectroscopic and High-Resolution Structural Techniques for Mechanistic Insights

A deeper understanding of the structure-activity relationships (SAR) of this compound derivatives requires detailed knowledge of their three-dimensional structures and interactions with biological targets. The integration of advanced spectroscopic and high-resolution structural techniques will be crucial in providing these mechanistic insights. researchgate.netmdpi.comspectroscopyonline.commdpi.com

Future research should leverage techniques such as:

Cryo-Electron Microscopy (Cryo-EM): For large protein-ligand complexes, cryo-EM can provide high-resolution structural information that is not attainable with other methods. nih.gov This can reveal the precise binding mode of benzamide derivatives to their target proteins.

X-ray Crystallography: Obtaining high-resolution crystal structures of derivatives bound to their targets can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and selectivity. researchgate.net

Advanced NMR Spectroscopy: Techniques like saturation transfer difference (STD) NMR and WaterLOGSY can be used to identify binding epitopes and characterize the interactions of ligands with their receptors in solution.

Raman Spectroscopy: This technique can provide detailed information about the vibrational modes of the molecule and can be used to study changes in molecular structure upon binding to a target. horiba.com

A comprehensive handbook on analytical spectroscopy details various techniques, including UV-vis, Raman, Near-Infrared (NIR), and Infrared (IR) spectroscopy, that can be applied to analyze the structure and interactions of these compounds. spectroscopyonline.com The combination of these techniques can offer a multi-faceted view of the molecular interactions at play. horiba.com

Expansion of Computational Modeling Applications to Predict Novel Interactions and Activities

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and biological activities, thereby guiding the design of new compounds. nih.govmdpi.com For this compound, expanding the use of computational approaches can accelerate the discovery of novel derivatives with desired properties.

Future computational studies could focus on:

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding modes of novel derivatives to various biological targets and to assess the stability of the resulting complexes. mdpi.comsrce.hr This can help in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to establish mathematical relationships between the chemical structures of the derivatives and their biological activities. mdpi.commdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: This approach can be used to identify the key chemical features required for biological activity, which can then be used as a template for the design of new and more potent derivatives.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These more rigorous computational methods can provide more accurate predictions of binding affinities and can be used to guide the optimization of lead compounds.

Recent studies have demonstrated the power of computational modeling in understanding the interactions of various small molecules with their biological targets, such as the prediction of how 5,5-diarylpentadienamides act as TRPV1 antagonists. mdpi.com Similar approaches can be applied to explore the potential interactions of this compound derivatives with a wide range of proteins.

Identification of Novel Biological Targets and Undiscovered Therapeutic Applications

While the benzamide scaffold is known to interact with a variety of biological targets, there is still a vast and unexplored biological space that this compound and its derivatives could potentially modulate. ontosight.ainih.gov Identifying these novel targets and uncovering new therapeutic applications is a key area for future research.

Strategies for target identification and exploring new applications include:

Phenotypic Screening: High-throughput screening of diverse compound libraries against various cell lines or disease models can reveal unexpected biological activities and provide starting points for target identification.

Chemical Proteomics: Using chemical probes derived from this compound, it is possible to "fish out" interacting proteins from cell lysates, leading to the identification of direct biological targets. A study on the identification of novel tubulin inhibitors utilized a biotinylated probe for protein pull-down assays. researchgate.net

In Silico Target Prediction: Computational methods can be used to screen large databases of protein structures to identify potential binding partners for a given compound.

Repurposing Studies: Investigating existing benzamide derivatives for new therapeutic uses can be a time- and cost-effective strategy.

For instance, benzamide derivatives have been investigated as inhibitors of the ABCG2 transporter to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines. mdpi.com Other research has explored their potential as antiprion agents and as inhibitors of the influenza A nucleoprotein. nih.govscirp.org These examples highlight the broad therapeutic potential of the benzamide scaffold that warrants further exploration.

Strategic Design of Next-Generation Benzamide Derivatives with Tunable Properties

The ultimate goal of medicinal chemistry research is to design and synthesize drugs with optimized efficacy, selectivity, and pharmacokinetic properties. The strategic design of next-generation benzamide derivatives with tunable properties is a crucial step towards achieving this goal. nih.gov

Key design strategies to be considered include:

Structure-Based Drug Design: Utilizing the structural information obtained from X-ray crystallography or cryo-EM, new derivatives can be designed to make more optimal interactions with the target protein, leading to increased potency and selectivity. nih.gov

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create more potent lead compounds. A privileged-fragment-merging strategy has been applied to generate new benzamide derivatives as glucokinase activators. researchgate.net

Introduction of Fluorine: The incorporation of fluorine atoms into the benzamide scaffold can significantly impact its physicochemical properties, such as metabolic stability and binding affinity. nih.gov

Molecular Hybrids: Combining the benzamide scaffold with other pharmacophores can lead to the development of hybrid molecules with dual or synergistic activities. acs.org

Research has shown that the introduction of specific substituents, such as halogens at the para position of the benzamide ring, can enhance inhibitory activity against certain enzymes. acs.org Furthermore, the modification of the linker and cap groups of benzamide-based histone deacetylase inhibitors has been explored to improve their potency and pharmacokinetic profiles. nih.gov These studies provide a roadmap for the rational design of future benzamide derivatives with finely tuned properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(methanesulfonylmethyl)benzamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of a benzamide precursor. Key steps include:

  • Coupling reactions : Use of methanesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to introduce the sulfonylmethyl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
  • Yield optimization : Control reaction temperature (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 molar ratio of benzamide precursor to methanesulfonyl chloride) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfonylmethyl proton signals at δ 3.2–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 258.07 for C₉H₁₁NO₃S) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against specific molecular targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Receptor binding studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands for GPCRs) to determine IC₅₀ values .
  • Cellular toxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies on this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the benzamide core to modulate electronic effects .
  • Bioisosteric replacement : Replace the sulfonylmethyl group with carboxamide or phosphonate groups to assess steric and electronic impacts .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. How should contradictory data in biological assays involving this compound be analyzed and resolved?

  • Methodological Answer :

  • Orthogonal validation : Confirm enzyme inhibition results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Batch-to-batch consistency : Re-synthesize the compound and re-test under standardized conditions to rule out synthetic variability .
  • Meta-analysis : Compare results across cell lines (e.g., primary vs. immortalized cells) to identify context-dependent effects .

Q. What methodologies address solubility challenges of this compound in in vitro studies?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Synthesize ester or phosphate derivatives for improved bioavailability, followed by enzymatic cleavage in assays .
  • pH adjustment : Dissolve in buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) for stable dispersions .

Q. What experimental approaches are used to elucidate the mechanism of action of this compound in cellular models?

  • Methodological Answer :

  • Transcriptomic profiling : RNA sequencing (RNA-seq) to identify differentially expressed genes post-treatment .
  • Proteomic analysis : SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein expression changes .
  • Pathway inhibition : Use CRISPR/Cas9 knockouts of suspected target genes (e.g., NF-κB, MAPK) to validate mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.